(4Z)-5-methyl-2-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-pyridylamine under specific conditions to form the desired product. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced pyrazolone derivatives.
Scientific Research Applications
3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain cell lines.
Medicine: Research has indicated its potential as an anticancer agent due to its cytotoxic properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-1-PHENYL-5-PYRAZOLONE: A precursor in the synthesis of the target compound.
2-PYRIDYLAMINE: Another precursor used in the synthesis.
4,4ʹ-(ARYLMETHYLENE)BIS(1H-PYRAZOL-5-OLS): Compounds with similar structural motifs and biological activities.
Uniqueness
3-METHYL-1-PHENYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific structural configuration, which imparts distinct biological activities and potential applications in various fields. Its ability to induce apoptosis and activate autophagy proteins sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
5-methyl-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-12(19-15-10-6-7-11-18-15)16-13(2)20-21(17(16)22)14-8-4-3-5-9-14/h3-11,20H,1-2H3/b19-12+ |
InChI Key |
XUCPYVLQRNCLJB-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/C3=CC=CC=N3)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=N3)C |
Origin of Product |
United States |
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